(4-(Acetoxymethyl)phenyl)boronic acid structure and properties
(4-(Acetoxymethyl)phenyl)boronic acid structure and properties
An In-depth Technical Guide to (4-(Acetoxymethyl)phenyl)boronic acid: Structure, Properties, and Applications
Introduction
(4-(Acetoxymethyl)phenyl)boronic acid is a bifunctional organoboron compound that has emerged as a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its structure is distinguished by two key functional groups: the boronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, and the acetoxymethyl group, which serves as a stable, yet readily modifiable, synthetic handle. This unique combination allows for the strategic construction of complex molecular architectures, making it a reagent of significant interest for researchers in drug discovery and materials science.
This guide provides a comprehensive technical overview of (4-(Acetoxymethyl)phenyl)boronic acid, delving into its chemical and physical properties, spectroscopic signature, synthesis, and purification. Furthermore, it offers detailed protocols and mechanistic insights into its primary application, the Suzuki-Miyaura cross-coupling reaction, equipping researchers and drug development professionals with the practical knowledge required for its effective utilization.
Compound Profile and Physicochemical Properties
A thorough understanding of a reagent's fundamental properties is paramount for its successful application in experimental work. These properties dictate handling, storage, and reaction conditions.
Chemical Identity
| Identifier | Value | Source |
| CAS Number | 326496-51-9 | [1][2][3] |
| Molecular Formula | C₉H₁₁BO₄ | [1][2][4] |
| Molecular Weight | 193.99 g/mol | [1][4] |
| IUPAC Name | (4-(Acetoxymethyl)phenyl)boronic acid | - |
| SMILES | CC(=O)OCC1=CC=C(C=C1)B(O)O | - |
| InChI Key | FPQABEOUQSYDPY-UHFFFAOYSA-N | [3] |
Physical and Chemical Properties
The physical state and solubility are critical for designing reaction setups and purification procedures. The stability of boronic acids is a key consideration, as they are prone to dehydration to form cyclic boroxine anhydrides.
| Property | Value | Notes |
| Appearance | White to off-white solid/powder | [5] |
| Purity | Typically ≥98% | [2][3] |
| Storage Temperature | Recommended at -20°C for long-term stability | [4] |
| Shipping Temperature | Ambient temperature | [4] |
| Stability | Stable under recommended storage conditions. Prone to dehydration to form boroxines. | [6] |
Expert Insight: The propensity of boronic acids to form trimeric boroxine anhydrides upon dehydration is a well-documented challenge. While this does not always inhibit reactivity in cross-coupling reactions, it complicates accurate mass-based measurements and can lead to inconsistent results.[7] Storing the compound at -20°C in a desiccated environment minimizes this degradation. For highly sensitive reactions, it is best practice to use a freshly opened container or to dry the material under vacuum before use.[4]
Spectroscopic Characterization: The Analytical Fingerprint
Confirming the identity and purity of (4-(Acetoxymethyl)phenyl)boronic acid is essential before its use. Spectroscopic methods provide a non-destructive way to validate the chemical structure.
| Technique | Expected Chemical Shifts / Peaks | Interpretation |
| ¹H NMR | δ ~7.8-8.0 ppm (d, 2H), δ ~7.3-7.5 ppm (d, 2H), δ ~5.1 ppm (s, 2H), δ ~2.1 ppm (s, 3H) | The two doublets in the aromatic region are characteristic of a 1,4-disubstituted benzene ring. The singlets correspond to the benzylic methylene protons (-CH₂-) and the acetyl methyl protons (-CH₃), respectively. The integration (2:2:2:3) confirms the proton count. (Data inferred from similar structures[8]) |
| ¹³C NMR | δ ~171 ppm (C=O), δ ~135-140 ppm (aromatic C-CH₂, C-B), δ ~128-130 ppm (aromatic CH), δ ~66 ppm (-CH₂-), δ ~21 ppm (-CH₃) | The spectrum will show the carbonyl carbon of the ester, four distinct aromatic carbon signals (two quaternary, two tertiary), and the two aliphatic carbons from the acetoxymethyl group. (Data inferred from similar structures[9]) |
| FT-IR (cm⁻¹) | ~3400-3200 (broad, O-H stretch), ~1740 (strong, C=O stretch), ~1360 (B-O stretch), ~1090 (C-O stretch) | The broad O-H band is characteristic of the boronic acid. The strong carbonyl peak confirms the presence of the acetate ester. B-O and C-O stretches are also expected.[10] |
| Mass Spec (MS) | [M-H]⁻ at m/z 193.0 | In negative ion mode ESI-MS, the deprotonated molecule is typically observed. High-resolution mass spectrometry can confirm the elemental composition.[11][12] |
Synthesis and Purification Strategies
While (4-(Acetoxymethyl)phenyl)boronic acid is commercially available, understanding its synthesis and purification provides valuable context for troubleshooting and quality assessment.
Synthetic Workflow
A common synthetic approach involves the modification of a pre-existing phenylboronic acid derivative. For instance, the reduction of (4-formylphenyl)boronic acid to (4-(hydroxymethyl)phenyl)boronic acid, followed by acetylation.
Caption: A plausible two-step synthesis of the target compound.
Causality in Experimental Choices: The reduction of the aldehyde to an alcohol is a standard transformation.[13] Subsequent acetylation with acetic anhydride provides a straightforward method to install the acetoxymethyl group. The choice of a mild base like pyridine is to catalyze the reaction and neutralize the acetic acid byproduct.
Purification Protocols: Ensuring High Quality
Purification is critical to remove unreacted starting materials, byproducts, and boroxine species.
Protocol: Purification via Acid-Base Extraction
This protocol leverages the acidic nature of the boronic acid to separate it from non-acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or diethyl ether.
-
Base Extraction: Transfer the solution to a separatory funnel and wash with a 1-2 M aqueous solution of a base (e.g., NaOH).[14][15] The boronic acid will deprotonate to form a water-soluble boronate salt, which partitions into the aqueous layer. Non-acidic organic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer containing the boronate salt. Discard the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with 1-2 M HCl until the pH is acidic (pH ~2-3).[16] The pure boronic acid will precipitate out of the solution as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any residual salts.
-
Drying: Dry the purified solid under vacuum to yield the final product.
Trustworthiness: This method is self-validating. The selective partitioning between aqueous and organic phases based on pH provides a high degree of purification from neutral or basic impurities. The final precipitation step further isolates the desired product.
Core Applications in Synthetic Chemistry
The utility of (4-(Acetoxymethyl)phenyl)boronic acid stems from its role as a coupling partner, primarily in the formation of C-C bonds.
The Suzuki-Miyaura Cross-Coupling Reaction
This Nobel Prize-winning reaction is one of the most powerful methods for constructing biaryl systems, which are common motifs in pharmaceuticals.
Mechanistic Insight: The reaction involves a catalytic cycle with a palladium complex. The boronic acid undergoes transmetalation with the palladium center, followed by reductive elimination to form the new C-C bond and regenerate the catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Typical Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 eq), (4-(Acetoxymethyl)phenyl)boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable solvent (e.g., DME, Toluene, or Dioxane).
-
Base Addition: Add an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃, 2-3 eq). The base is crucial for activating the boronic acid for transmetalation.
-
Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.[7]
Role in Drug Discovery
Boronic acids are increasingly incorporated into drug candidates.[17][18] The acetoxymethyl group on this particular reagent offers two strategic advantages:
-
Prodrug Potential: The ester can be designed to be hydrolyzed in vivo by esterase enzymes, releasing the active drug molecule containing a hydroxymethylphenyl group.
-
Synthetic Handle: The ester can be easily hydrolyzed to the corresponding alcohol, (4-(hydroxymethyl)phenyl)boronic acid, which can then be used in further synthetic transformations, such as etherification or oxidation. This allows for late-stage diversification in a synthetic sequence.
Safety and Handling
Proper handling of chemical reagents is essential for laboratory safety. Boronic acids, in general, are known to be irritants.
| Hazard Class | Statement | Precautionary Codes |
| Skin Irritation | Causes skin irritation | P264, P280, P302+P352 |
| Eye Irritation | Causes serious eye irritation | P280, P305+P351+P338 |
| Respiratory Irritation | May cause respiratory irritation | P261, P271, P304+P340 |
(Hazard information is generalized from similar phenylboronic acid compounds[19][20])
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.[21] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6]
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[22]
Conclusion
(4-(Acetoxymethyl)phenyl)boronic acid stands out as a highly functionalized and strategic building block for chemical synthesis. Its reliable performance in Suzuki-Miyaura cross-coupling, combined with the synthetic versatility of the acetoxymethyl group, makes it an invaluable tool for constructing novel molecules with applications ranging from pharmaceuticals to advanced materials. By understanding its properties, analytical characteristics, and reaction protocols, researchers can confidently and effectively integrate this powerful reagent into their synthetic programs, accelerating the pace of discovery and innovation.
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